molecular formula C7H16Cl2Si B078623 Dichlorohexylmethylsilane CAS No. 14799-94-1

Dichlorohexylmethylsilane

Cat. No. B078623
CAS RN: 14799-94-1
M. Wt: 199.19 g/mol
InChI Key: KKRMHVJQWMXYBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichlorohexylmethylsilane-related compounds involves Wurtz-type reductive coupling and other methodologies to yield functional polysilanes and disilanes with specific molecular weights and functional groups. Techniques such as fractional precipitation and spectroscopic analysis, including Si-29 NMR, are utilized to confirm chlorine-end functionalization and determine the concentration of end-groups quantitatively (Demoustier‐Champagne, Marchand‐Brynaert, & Devaux, 1996).

Molecular Structure Analysis

The molecular and crystal structures of dichlorohexylmethylsilane analogs have been characterized by various spectroscopic techniques, including elemental analyses, UV, IR, ^1HNMR, MS, and single-crystal X-ray diffraction. These analyses help in understanding the compound's structural characteristics and the relationship between its spectral properties and molecular structures (Ren, 1993).

Chemical Reactions and Properties

Dichlorohexylmethylsilane and its derivatives undergo various chemical reactions, showcasing unique reactivities. For instance, specific disilanes containing chloromethyl groups have been studied for their potential to undergo intramolecular rearrangement and other reactions, highlighting the diverse chemical behavior of these compounds (Kumada & Ishikawa, 1964).

Physical Properties Analysis

The physical properties of dichlorohexylmethylsilane-related polymers and compounds, such as molecular weight and structural strain, have been extensively studied through high-resolution NMR spectroscopy and X-ray diffraction. These studies help in understanding the polymer's behavior and potential applications (Shen & Interrante, 1996).

Chemical Properties Analysis

The chemical properties of dichlorohexylmethylsilane and related compounds, including their reactivity patterns and applications in organic synthesis, have been a focus of research. Studies have explored the unique reactivity of the acylsilane functional group and its utilization in various organic transformations, emphasizing the compound's significance in synthetic chemistry (Zhang, Priebbenow, & Bolm, 2013).

Scientific Research Applications

1. Synthesis of Polysilanes

  • Application Summary: Dichlorohexylmethylsilane is used in the synthesis of polysilanes (PS), which are materials consisting of silicon-silicon bond chains. These materials have attracted considerable attention due to their usefulness as precursors for thermally stable ceramics, materials for microlithography, materials for solar cell elements, and coating materials for PE pipe connection .
  • Methods of Application: The reduction of dichlorosilanes with Mg metal in the presence of LiCl and Lewis acid such as FeCl2 or ZnCl2 is a highly practical method for the synthesis of polysilanes. This method is so useful and practical that polysilanes can be prepared by stirring dichlorosilanes at room temperature .
  • Results or Outcomes: This method was successfully applied for the synthesis of various types of polysilanes having a linear structure, a cyclic structure, and silane-styrene copolymers as another type of polysilanes .

2. Fabrication of Silica-Based Nanoparticles

  • Application Summary: Functionalized silica nanoparticles, which can be synthesized using dichlorohexylmethylsilane, have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
  • Methods of Application: The specific methods of application or experimental procedures for the fabrication of silica-based nanoparticles using dichlorohexylmethylsilane are not detailed in the source .
  • Results or Outcomes: The surface modification step in the fabrication process plays a crucial role in determining the various properties of the silica surface. The applications of these functionalized silica nanoparticles include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

3. Organic Synthesis with Acylsilanes

  • Application Summary: Acylsilanes, a type of compound related to Dichlorohexylmethylsilane, have been used in organic synthesis due to their versatile reactivities . They have found applications in many fields beyond pure organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures for the use of acylsilanes in organic synthesis are not detailed in the source .
  • Results or Outcomes: Some of the applications of acylsilanes include photo-click reactions, polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

4. Multimetallic Salen Complexes

  • Application Summary: Multimetallic salen complexes, which can potentially be synthesized using Dichlorohexylmethylsilane, have found utility in a number of fields from materials chemistry to catalysis .
  • Methods of Application: The specific methods of application or experimental procedures for the synthesis of multimetallic salen complexes using Dichlorohexylmethylsilane are not detailed in the source .
  • Results or Outcomes: The applications of these multimetallic salen complexes include developments in catalysis, magnetism, electronic structure, and small-molecule sensing .

5. Organic Synthesis with Acylsilanes

  • Application Summary: Acylsilanes, a type of compound related to Dichlorohexylmethylsilane, have been used in organic synthesis due to their versatile reactivities . They have found applications in many fields beyond pure organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures for the use of acylsilanes in organic synthesis are not detailed in the source .
  • Results or Outcomes: Some of the applications of acylsilanes include photo-click reactions, polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

6. Multimetallic Salen Complexes

  • Application Summary: Multimetallic salen complexes, which can potentially be synthesized using Dichlorohexylmethylsilane, have found utility in a number of fields from materials chemistry to catalysis .
  • Methods of Application: The specific methods of application or experimental procedures for the synthesis of multimetallic salen complexes using Dichlorohexylmethylsilane are not detailed in the source .
  • Results or Outcomes: The applications of these multimetallic salen complexes include developments in catalysis, magnetism, electronic structure, and small-molecule sensing .

Safety And Hazards

Dichlorohexylmethylsilane is classified as dangerous . It can cause severe skin burns and eye damage. It is also a combustible liquid and may be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for Dichlorohexylmethylsilane are not available, research in the field of organosilicon compounds is ongoing, with potential applications in various areas such as materials science, pharmaceuticals, and chemical synthesis .

properties

IUPAC Name

dichloro-hexyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMHVJQWMXYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88002-83-9
Record name Silane, dichlorohexylmethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88002-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90884770
Record name Silane, dichlorohexylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexylmethyldichlorosilane

CAS RN

14799-94-1
Record name Dichlorohexylmethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14799-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylmethyldichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichlorohexylmethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichlorohexylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXYLMETHYLDICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Y7DR4MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.90 g (7.5 mmol) of 1-chlorohexane, and 3.90 ml (37.5 mmol) of methyldichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 0.25 g of 2,2-dichloro-2-silaoctane (yield:16%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichlorohexylmethylsilane
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Dichlorohexylmethylsilane
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Dichlorohexylmethylsilane
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Dichlorohexylmethylsilane

Citations

For This Compound
6
Citations
KA Andrianov, BA Izmailov - Bulletin of the Academy of Sciences of the …, 1967 - Springer
… distillation of 32.32 g of the product of riD2~ 1.4352 (found %: C 58.87; H 11.33; Si18.91) obtained by the condensation of the product of the hydrolysis of dichlorohexylmethylsilane at …
Number of citations: 3 link.springer.com
SH Jung, HK Kim, SH Kim, YH Kim, SC Jeoung… - …, 2000 - ACS Publications
A new class of silicon-based alternating copolymers with a uniform π-conjugated segment regulated by organosilicon units was synthesized using the Heck reaction between …
Number of citations: 116 pubs.acs.org
H Kato, T Karatsu, A Kaito, S Matsuyama, A Kitamura - Polymer, 2003 - Elsevier
… Dichlorohexylmethylsilane and dichloromethylphenylsilane, mixed in different proportions, were added to the solution and refluxed for 1 h. The reaction was then stopped by adding 2-…
Number of citations: 10 www.sciencedirect.com
H Murase, M Sugimoto, H Nishimura… - Materials Sciences and …, 2015 - scirp.org
Reduction of dichlorosilanes with Mg metal in the presence of LiCl and Lewis acid such as FeCl2 or ZnCl2 was found to be the highly practical method for the synthesis of polysilanes (…
Number of citations: 10 www.scirp.org
RD Miller, EJ Ginsburg, D Thompson - Polymer journal, 1993 - nature.com
We have studied the heterogeneous Wurtz-type polymerization of a number of substituted dichlorosilanes at low temperatures as a function of solvent, metal reductant, reaction …
Number of citations: 26 www.nature.com
FC Schilling, FA Bovey, JM Zeigler - Macromolecules, 1986 - ACS Publications
The recent discovery of soluble polysilanes1™ 5-(RR'Si),,-(R and R'= alkyl or phenyl) has stimulated interest in the properties and applications of these materials. Of par-ticular note is …
Number of citations: 61 pubs.acs.org

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